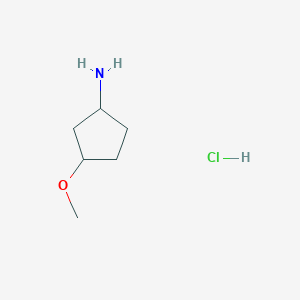
2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride
Descripción general
Descripción
2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride, more commonly known as amitriptyline hydrochloride, is a tricyclic antidepressant (TCA) that is used as a treatment for depression, anxiety, and other mental health disorders. It is a synthetic derivative of the naturally occurring alkaloid, amitriptyline, and is available in both oral and injectable forms. Amitriptyline hydrochloride is an effective antidepressant that has been used for over 50 years, and is still commonly prescribed today.
Aplicaciones Científicas De Investigación
Amitriptyline hydrochloride has been extensively studied in scientific research. It has been used in studies to investigate the effects of antidepressants on the brain and behavior, as well as the mechanisms of action of these drugs. It has also been used to study the effects of depression and anxiety on the body, as well as the potential therapeutic effects of antidepressants.
Mecanismo De Acción
Amitriptyline hydrochloride works by blocking the reuptake of serotonin and norepinephrine in the brain, which helps to regulate mood and behavior. It also has an effect on other neurotransmitters, such as dopamine, acetylcholine, and histamine. By blocking the reuptake of these neurotransmitters, amitriptyline hydrochloride helps to increase their levels in the brain, which can lead to improved mood and behavior.
Efectos Bioquímicos Y Fisiológicos
Amitriptyline hydrochloride has a variety of biochemical and physiological effects on the body. It has been found to reduce levels of cortisol, a hormone associated with stress, as well as to increase levels of serotonin and norepinephrine in the brain. It has also been found to reduce levels of glutamate and GABA, two neurotransmitters involved in regulating mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Amitriptyline hydrochloride has several advantages for use in laboratory experiments. It is a relatively safe and well-tolerated drug, and its effects can be easily monitored. It is also a relatively inexpensive drug, making it a cost-effective option for research. However, there are some limitations to its use. For example, it has a relatively short half-life, so its effects may not last as long as other drugs. It also has the potential to interact with other drugs, so care must be taken when using it in combination with other medications.
Direcciones Futuras
There are a variety of potential future directions for research involving amitriptyline hydrochloride. These include further exploration of its mechanism of action, as well as studies looking at its potential use in the treatment of other mental health disorders such as anxiety and bipolar disorder. Additionally, research could be conducted to explore the effects of amitriptyline hydrochloride on the developing brain, as well as its potential use in the treatment of neurodegenerative diseases. Finally, research could be conducted to explore the potential for amitriptyline hydrochloride to be used in combination with other drugs, as well as its potential for abuse.
Propiedades
IUPAC Name |
2-(aminomethyl)-4-methylpentan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(2)3-7(4-8)5-9;/h6-7,9H,3-5,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQIQPCDTWPGBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CN)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Aminomethyl)-4-methylpentan-1-ol hydrochloride | |
CAS RN |
1795486-41-7 | |
| Record name | 2-(aminomethyl)-4-methylpentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















